molecular formula C15H10ClNO B196287 5H-Dibenzo[b,f]azepine-5-carbonyl chloride CAS No. 33948-22-0

5H-Dibenzo[b,f]azepine-5-carbonyl chloride

Cat. No. B196287
Key on ui cas rn: 33948-22-0
M. Wt: 255.7 g/mol
InChI Key: APJYHXJGXDPGBA-UHFFFAOYSA-N
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[Cl:16][C:17]([Cl:18])=[O:19].[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:11]1[CH:10]=[CH:9][c:8]1[c:7]([cH:15][cH:14][cH:13][cH:12]1)[NH:6]2>>[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:11]1[CH:10]=[CH:9][c:8]1[c:7]([cH:15][cH:14][cH:13][cH:12]1)[N:6]2[C:17]([Cl:16])=[O:19]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(Cl)Cl
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1=Cc2ccccc2Nc2ccccc21

Outcomes

Product
Name
Type
product
Smiles
O=C(Cl)N1c2ccccc2C=Cc2ccccc21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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